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molecular formula C10H9NO6 B082987 Dimethyl 5-nitroisophthalate CAS No. 13290-96-5

Dimethyl 5-nitroisophthalate

Cat. No. B082987
M. Wt: 239.18 g/mol
InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07244864B2

Procedure details

5-Nitro-1,3-benzenedicarboxylic acid dimethyl ester (95.7 g, 0.4 mol) and 5% Pd/C (8 g) are loaded into a 2 L hydrogenation vessel equipped with a thermometer and a mechanical stirrer, that contains methanol (0.8 L) and 2M HCl (0.3 L; 0.6 mol). The obtained suspension is maintained under mechanical stirring and purged with nitrogen washings, at the end of which the hydrogenation reaction is carried out at a temperature comprised between 45 and 55° C. The reaction is complete in 2 hours. A nitrogen flow is then passed through the reaction vessel to wash out any hydrogen gas, the catalyst is filtered off and the obtained solution is evaporated under vacuum to yield a solid residue. The obtained product is loaded into a 5 L vessel, equipped with a mechanical stirrer, and containing deionized water (3 L) and 34% HCl (0.1 L). The obtained suspension is filtered from the insoluble residue and 2M NaOH is added to the filtrate up to pH 10. The solid product that crystallizes out is recovered by filtration, washed with deionized water and dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%).
Quantity
95.7 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
catalyst
Reaction Step One
Quantity
0.8 L
Type
reactant
Reaction Step Two
Name
Quantity
0.3 L
Type
reactant
Reaction Step Three
Name
Quantity
0.1 L
Type
reactant
Reaction Step Four
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[C:7]([C:14]([O:16][CH3:17])=[O:15])[CH:6]=1)=[O:4].CO.Cl>[Pd].O>[CH3:17][O:16][C:14]([C:7]1[CH:8]=[C:9]([NH2:11])[CH:10]=[C:5]([C:3]([O:2][CH3:1])=[O:4])[CH:6]=1)=[O:15]

Inputs

Step One
Name
Quantity
95.7 g
Type
reactant
Smiles
COC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
Name
Quantity
8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.8 L
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0.3 L
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0.1 L
Type
reactant
Smiles
Cl
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer and a mechanical stirrer, that
TEMPERATURE
Type
TEMPERATURE
Details
The obtained suspension is maintained
CUSTOM
Type
CUSTOM
Details
purged with nitrogen washings, at the end of which
CUSTOM
Type
CUSTOM
Details
the hydrogenation reaction
CUSTOM
Type
CUSTOM
Details
comprised between 45 and 55° C
WASH
Type
WASH
Details
to wash out any hydrogen gas
FILTRATION
Type
FILTRATION
Details
the catalyst is filtered off
CUSTOM
Type
CUSTOM
Details
the obtained solution is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a solid residue
CUSTOM
Type
CUSTOM
Details
The obtained product is loaded into a 5 L vessel
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
FILTRATION
Type
FILTRATION
Details
The obtained suspension is filtered from the insoluble residue and 2M NaOH
ADDITION
Type
ADDITION
Details
is added to the filtrate up to pH 10
CUSTOM
Type
CUSTOM
Details
The solid product that crystallizes out
FILTRATION
Type
FILTRATION
Details
is recovered by filtration
WASH
Type
WASH
Details
washed with deionized water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum in the presence of P2O5 yielding the compound of the title (77.0 g; 0.368 mol, yield: 92%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC(=O)C1=CC(=CC(=C1)N)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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